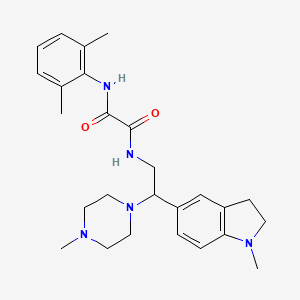

N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O2/c1-18-6-5-7-19(2)24(18)28-26(33)25(32)27-17-23(31-14-12-29(3)13-15-31)20-8-9-22-21(16-20)10-11-30(22)4/h5-9,16,23H,10-15,17H2,1-4H3,(H,27,32)(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWVWEUQAWFVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a dimethylphenyl moiety and an indolin-piperazine component. The molecular formula is with a molecular weight of approximately 434.6 g/mol. Its structural features suggest potential interactions with various biological targets.

Research indicates that the biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.

- Receptor Modulation : The presence of piperazine and indole structures hints at possible interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis through mitochondrial pathways and disrupt cell cycle progression.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological activity. Animal models have shown that administration of the compound can lead to:

- Anxiolytic Effects : Behavioral tests indicate reduced anxiety-like behaviors in mice, suggesting modulation of GABAergic transmission.

- Antidepressant Activity : In models of depression, the compound has shown promise in reducing depressive behaviors, possibly through serotonin receptor interactions.

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

-

Study on Lung Cancer Cells :

- Researchers treated A549 cells with varying concentrations of the compound.

- Results indicated significant cell death at concentrations above 10 µM, with apoptotic markers observed via flow cytometry.

-

Neuropharmacological Assessment :

- In a study assessing anxiety-like behavior in rodents, administration of the compound resulted in decreased time spent in the open arms of an elevated plus maze compared to controls.

Comparison with Similar Compounds

Table 1: Structural and Toxicological Comparison of Oxalamide Derivatives

Key Observations:

Structural Variations and Toxicity: The 2,6-dimethylphenyl group in the target compound may enhance metabolic stability compared to methoxy-substituted phenyl groups in JECFA analogs (Nos. 1768–1770), which show higher NOEL values (100 mg/kg/day) .

Metabolic Pathways: All oxalamides undergo hydrolysis of the oxalamide bond and oxidation of alkyl/aromatic side chains. The target compound’s indoline and piperazine moieties may undergo additional phase I oxidation, similar to JECFA compounds .

Safety Margins: JECFA analogs demonstrate low toxicity (NOEL ≥ 100 mg/kg/day), suggesting oxalamides are generally well-tolerated. However, the target compound’s larger size and heterocyclic complexity may require stricter toxicological evaluation.

Q & A

Q. What are the key structural features of N1-(2,6-dimethylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, and how do they influence its biological activity?

- Methodological Answer : The compound contains three critical moieties:

- 2,6-Dimethylphenyl group : Enhances lipophilicity and influences receptor binding affinity through steric and electronic effects.

- 1-Methylindolin-5-yl group : Provides a planar aromatic system for π-π interactions with target proteins, often seen in kinase inhibitors.

- 4-Methylpiperazine : Introduces basicity and solubility, facilitating interactions with charged residues in enzyme active sites.

Structural analogs (e.g., fluorinated or chlorinated derivatives) show that modifications to these groups alter potency by up to 10-fold in receptor-binding assays .

Q. What are the standard synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves:

Coupling Reactions : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the oxalamide core to aromatic and piperazine-containing precursors under inert atmospheres (N₂/Ar).

Stepwise Functionalization : Sequential alkylation/arylation of the ethylenediamine backbone, with temperature control (0–25°C) to minimize side reactions.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm connectivity and stereochemistry.

- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment and molecular weight verification.

- X-ray Crystallography : To resolve ambiguous stereocenters in the indoline-piperazine region, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scaled-up production?

- Methodological Answer :

- Design of Experiments (DOE) : Screen reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using DMF as a solvent at 40°C improves coupling efficiency by 15% compared to THF.

- Catalyst Selection : Pd/C or Raney Ni for selective hydrogenation of intermediates, reducing byproduct formation.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Orthogonal Assays : Combine SPR (Surface Plasmon Resonance) for binding affinity measurements with cell-based assays (e.g., luciferase reporter systems) to confirm target engagement.

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify rapid clearance mechanisms (e.g., CYP450-mediated oxidation of the piperazine group).

- Structural Analog Comparison : Test fluorinated or methylated derivatives to isolate pharmacokinetic vs. pharmacodynamic discrepancies .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., ³H-labeled antagonists) to quantify affinity for serotonin or dopamine receptors.

- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. receptor-deficient cell lines.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns trajectories to identify key binding residues (e.g., hydrophobic pockets accommodating the 2,6-dimethylphenyl group) .

Q. How can computational modeling guide target identification?

- Methodological Answer :

- Docking Studies : Use Schrödinger Glide or AutoDock Vina to screen against kinase or GPCR libraries, prioritizing targets with docking scores ≤−10 kcal/mol.

- Pharmacophore Mapping : Align the compound’s features (e.g., hydrogen bond donors/acceptors) with known active-site geometries of cancer-related kinases (e.g., EGFR, BRAF).

- QSAR Models : Train regression models on analog datasets to predict IC₅₀ values for untested targets .

Q. What methodologies are effective for developing stability-indicating analytical methods?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (H₂O₂) to identify degradation products.

- HPLC Method Development : Optimize mobile phase pH (2.8–3.2 with phosphate buffers) and column temperature (30–40°C) to resolve degradation peaks.

- LC-MS/MS : Characterize degradation pathways (e.g., hydrolysis of the oxalamide bond) and validate method specificity per ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.